

A Technical Guide to the Spectroscopic Data of 3-Nitrobutyrophenone

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Compound of Interest

Compound Name: 3-Nitrobutyrophenone

Cat. No.: B1360299

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Disclaimer: Direct experimental spectroscopic data for **3-Nitrobutyrophenone** is not readily available in public databases. This guide provides a predicted spectroscopic profile based on the analysis of structurally similar compounds, namely butyrophenone and nitro-substituted aromatic rings. The information herein is intended for researchers, scientists, and drug development professionals as a reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Nitrobutyrophenone**.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.7 - 8.8	s	1H	H-2 (aromatic)
~8.3 - 8.4	d	1H	H-4 (aromatic)
~8.1 - 8.2	d	1H	H-6 (aromatic)
~7.6 - 7.7	t	1H	H-5 (aromatic)
~3.0 - 3.1	t	2H	-CO-CH ₂ -
~1.7 - 1.8	sextet	2H	-CH ₂ -CH ₂ -CH ₃
~1.0	t	3H	-CH ₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~198 - 200	C=O
~148	C-3 (aromatic, C-NO ₂)
~138	C-1 (aromatic, C-CO)
~135	C-6 (aromatic)
~130	C-5 (aromatic)
~127	C-4 (aromatic)
~123	C-2 (aromatic)
~38	-CO-CH ₂ -
~18	-CH ₂ -CH ₂ -CH ₃
~14	-CH ₃

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Functional Group	Description
~3100 - 3000	C-H stretch	Aromatic
~2960 - 2870	C-H stretch	Aliphatic
~1700	C=O stretch	Ketone
~1600, ~1475	C=C stretch	Aromatic ring
~1530	N-O stretch	Asymmetric
~1350	N-O stretch	Symmetric

Table 4: Predicted Mass Spectrometry Data

m/z	Fragmentation
193	[M] ⁺ (Molecular ion)
150	[M - C ₃ H ₇] ⁺ (α-cleavage)
165	[M - C ₂ H ₄] ⁺ (McLafferty rearrangement)
147	[M - NO ₂] ⁺
120	[C ₆ H ₄ CO] ⁺
105	[C ₆ H ₅ CO] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are general protocols for obtaining spectroscopic data. Instrument parameters should be optimized for the specific sample and spectrometer.

2.1 NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Nitrobutyrophenone** in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
- Acquisition:
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to obtain singlets for each carbon.
- Data Processing:
 - Apply Fourier transformation to the free induction decay (FID).
 - Phase the resulting spectrum.
 - Reference the spectrum to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
 - Perform baseline correction.

2.2 IR Spectroscopy

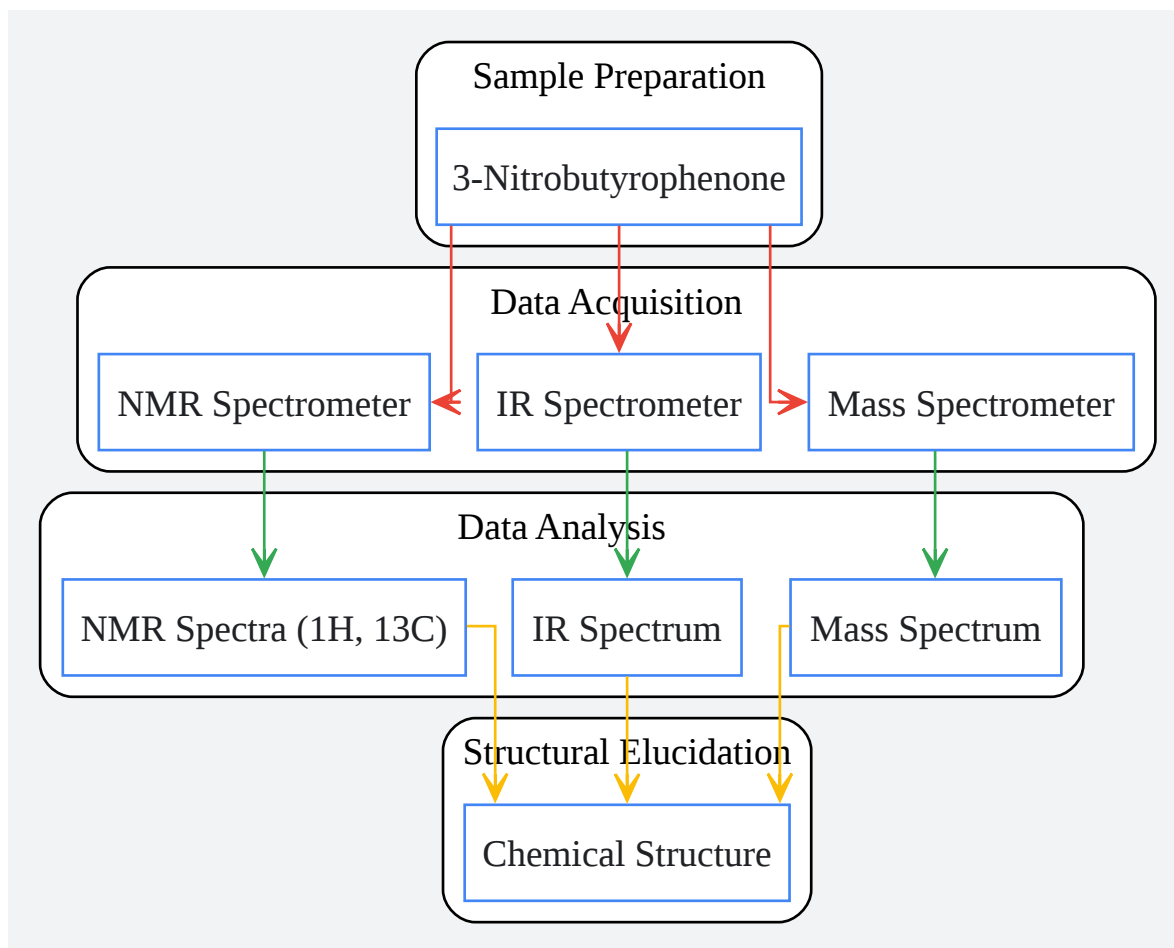
- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
 - Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place it in a solution cell.
- Instrument Setup:
 - Place the sample holder in the spectrometer's sample compartment.

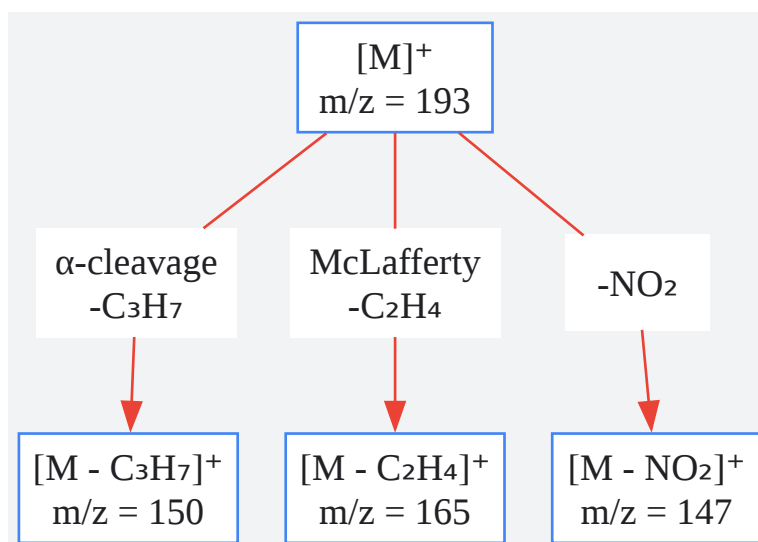
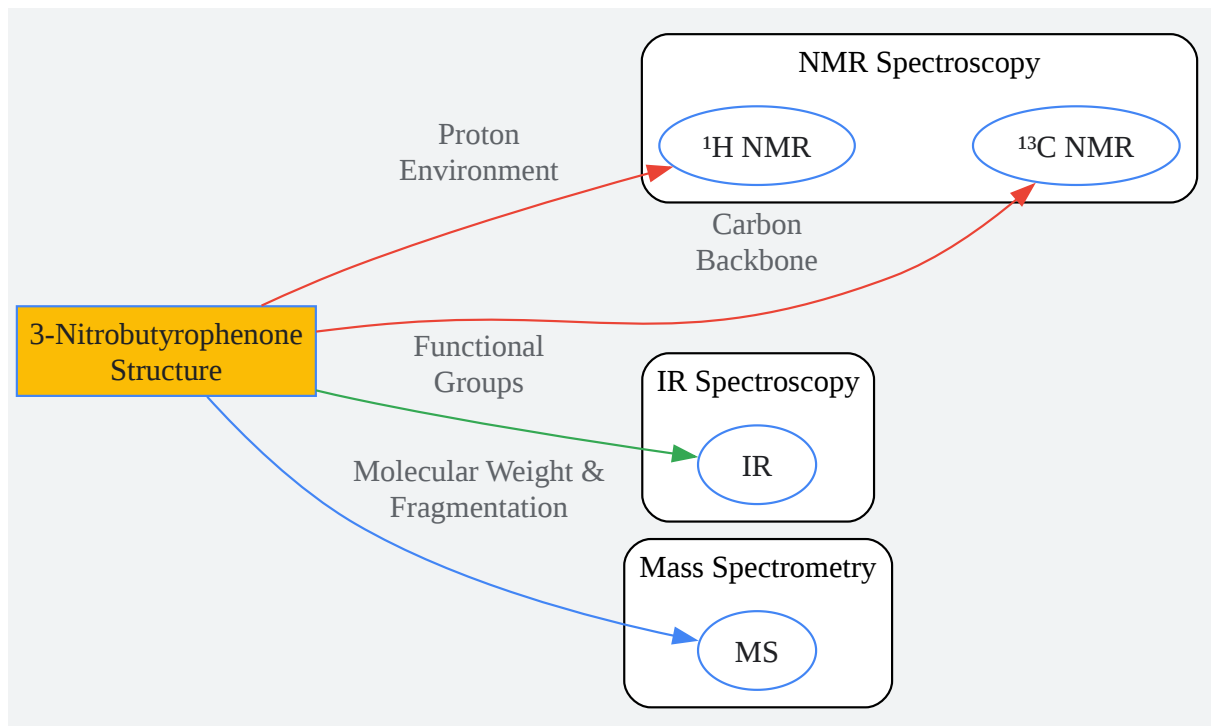
- Acquire a background spectrum of the salt plates or solvent.
- Acquisition:
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing:
 - Identify and label the major absorption bands.

2.3 Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
- Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for creating fragment ions for structural elucidation.^[1]
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations





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References

- 1. benchchem.com [benchchem.com]
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